(S)-2-aminobutan-1-ol

Descripción

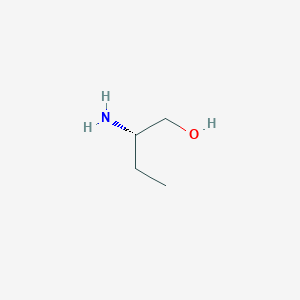

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5856-62-2 | |

| Record name | (+)-2-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-butanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-2-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-BUTANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98JEM4YEBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S 2 Aminobutan 1 Ol

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce the desired (S)-enantiomer, minimizing the formation of the unwanted (R)-enantiomer and avoiding the need for subsequent resolution steps. google.com These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. diva-portal.org In the context of (S)-2-aminobutan-1-ol synthesis, this involves the use of chiral ligands, organocatalysts, and metal-catalyzed hydrogenation.

The design and application of chiral ligands are central to many asymmetric catalytic reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer. For the synthesis of this compound, chiral aminoalcohols and their derivatives have been explored as ligands. mdpi.com For instance, squaric acid amides derived from both enantiomers of 2-aminobutanol have been synthesized and used as chiral ligands in the borane (B79455) reduction of ketones. mdpi.com The rigid and planar structure of the squaric acid backbone, combined with the chiral aminoalcohol fragments, creates a well-defined chiral environment for the asymmetric reaction. mdpi.com

(S)-(+)-2-(N-benzylamino)butan-1-ol, a derivative of this compound, has also been synthesized and utilized as a resolving agent for obtaining optically active cyclopropanecarboxylic acids. researchgate.net The synthesis of this chiral 1,2-amino alcohol derivative can be achieved through the catalytic hydrogenation of its corresponding Schiff base over a palladium on carbon catalyst. researchgate.net

Organocatalysis refers to the use of small organic molecules as catalysts for asymmetric transformations. This field has emerged as a complementary approach to metal-based catalysis. An efficient enantioselective synthesis of (S,S)-ethambutol, which utilizes this compound as a key intermediate, has been developed using proline-catalyzed α-aminooxylation and α-amination of n-butyraldehyde as the key step, achieving an enantiomeric excess (ee) of 99%. researchgate.net

Metal-catalyzed asymmetric hydrogenation is a widely used method for the synthesis of chiral compounds. smolecule.com This technique involves the reduction of a prochiral substrate, such as a ketone or an imine, using hydrogen gas in the presence of a chiral metal catalyst.

One common route to this compound is the asymmetric hydrogenation of (S)-2-aminobutyric acid. google.com This process typically involves dissolving the amino acid in deionized water, adjusting the pH to a range of 1-5 with an acid like phosphoric acid, and then adding a supported metal catalyst. google.com The reaction is then carried out under a hydrogen atmosphere at elevated temperature and pressure. google.com Various catalyst systems have been explored, including palladium on carbon (Pd/C) with chiral ligands and bimetallic catalysts such as Ru-Re/C. google.com The use of these chiral catalysts favors the formation of the (S)-enantiomer. For example, a method for synthesizing (S)-2-aminobutanol involves the use of a supported metal catalyst with reaction temperatures between 60°C and 70°C and pressures of 2-4 MPa. google.com Another approach utilizes a Ru-Re/C bimetallic catalyst at 80°C and 20 MPa. google.com

The table below summarizes key parameters for the metal-catalyzed asymmetric hydrogenation of (S)-2-aminobutyric acid to this compound.

| Catalyst System | pH | Temperature | Pressure | Reference |

| Pd/C with chiral ligands | 1-5 | 60-70°C | 2-4 MPa | google.com |

| Ru-Re/C | Not specified | 80°C | 20 MPa | google.com |

This table presents a summary of reaction conditions for the metal-catalyzed asymmetric hydrogenation to produce this compound.

Another strategy involves the hydrogenation of 2-nitro-1-butanol (B8805639) using catalysts like Raney nickel or bimetallic catalysts such as 8% Pd–2% Pt on charcoal.

Biocatalytic Transformations for this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. This approach is increasingly being used for the synthesis of chiral compounds due to its environmental benefits and high efficiency. researchgate.netresearchgate.net

Enzymatic resolution is a common biocatalytic method for separating enantiomers from a racemic mixture. This technique relies on the ability of an enzyme to selectively react with one enantiomer, leaving the other enantiomer unreacted. Lipases are a class of enzymes that are frequently used for this purpose. ineosopen.org

A chemo-enzymatic method for the preparation of (S,S)-2,2′-(ethylenediamino)dibutan-1-ol involves the enantioselective acylation of racemic (±)-N-carbobenzoxy-2-amino-butan-1-ol in the presence of a lipase (B570770). researchgate.net In this key resolution step, the lipase selectively acylates one enantiomer, allowing for the separation and subsequent recovery of the optically active (S)-alcohol. researchgate.net Porcine pancreatic lipase (PPL) has been shown to be effective in catalyzing the enantioselective acylation of 2-amino-butan-1-ol with ethyl acetate. google.com The high separation efficiency of PPL-catalyzed acylation makes it a viable alternative to other methods for obtaining optically active derivatives. ineosopen.org

Another approach involves the enzymatic resolution of racemic 2-amino-1-alkanols by the selective hydrolysis of their N-alkoxycarbonyl derivatives using a lipase. googleapis.com The enzyme selectively hydrolyzes the (R)-isomer of the ester, leaving the (S)-isomer unaltered, which can then be separated and hydrolyzed to yield this compound. googleapis.com

The table below provides examples of lipases used in the resolution of 2-aminobutan-1-ol (B80463) derivatives.

| Enzyme | Substrate | Reaction Type | Reference |

| Porcine Pancreatic Lipase (PPL) | (±)-N-carbobenzoxy-2-aminobutan-1-ol | Enantioselective acylation | ineosopen.org |

| Porcine Pancreatic Lipase (PPL) | 2-aminobutan-1-ol | Enantioselective acylation | google.com |

| Lipase | (R,S)-N-alkoxycarbonyl derivatives of 2-amino-1-alkanols | Asymmetric hydrolysis | googleapis.com |

This table illustrates the application of different lipases in the enzymatic resolution for the synthesis of this compound.

In addition to lipases, other enzymes such as ω-transaminases have been characterized for the kinetic resolution of racemic amino alcohols, including 2-aminobutan-1-ol. mdpi.com Furthermore, amine dehydrogenases (AmDHs) have been engineered and utilized for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. For instance, an engineered AmDH derived from Sporosarcina psychrophila (SpAmDH) was used to reduce 1-hydroxybutan-2-one (B1215904) to this compound with over 99% selectivity. nih.gov Continuous flow processes using co-immobilized amine dehydrogenase and glucose dehydrogenase have also been developed, achieving high conversions (up to 99%) and enantiomeric excess (99% ee) for the synthesis of this compound. researchgate.netresearchgate.net

Microorganism-Mediated Synthesis and Derivatization

Biocatalysis, utilizing whole microorganisms or isolated enzymes, presents a green and highly selective alternative to traditional chemical synthesis. mdpi.com For the production of this compound, this often involves the asymmetric reduction of an α-hydroxy ketone precursor. frontiersin.org

Various wild-type microorganisms and their native enzymes have been screened for this transformation. For instance, several native amine dehydrogenases (AmDHs), including CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2, have demonstrated the ability to synthesize this compound from 1-hydroxybutan-2-one. frontiersin.org Specifically, MicroAmDH achieved a 91.5% conversion rate, while MsmeAmDH reached 57.6%. frontiersin.org Another study reported that the AmDH-M0 enzyme could achieve a 91% conversion with an enantiomeric excess (ee) greater than 99% after 24 hours. frontiersin.org

Furthermore, engineered yeast strains have been developed to produce this compound in vivo. By introducing genes for two reductases and a phosphopantetheinyl transferase, researchers successfully extended a biosynthetic pathway from (S)-2-aminobutyric acid to this compound, achieving a titer of up to 1.10 mg/L. researchgate.netresearchgate.net This represents a significant step towards the sustainable production of a compound previously only accessible through chemical synthesis. researchgate.net

Kinetic resolution using microorganisms or their enzymes is another viable strategy. ω-transaminases from Pseudomonas putida have been used for the kinetic resolution of racemic 2-aminobutan-1-ol. mdpi.commdpi.com This process involves the selective transformation of one enantiomer, leaving the other enriched. Similarly, lipase PS-30 from Pseudomonas cepacia can selectively acetylate the (S)-enantiomer in a racemic mixture, allowing for the separation of the unreacted (R)-enantiomer.

Genetic Engineering of Biocatalysts for Enhanced Enantioselectivity

To improve the efficiency and selectivity of biocatalytic processes, genetic engineering of enzymes is a powerful tool. Amine dehydrogenases (AmDHs), which catalyze the asymmetric reductive amination of ketones, are prime targets for such engineering. frontiersin.orgnih.gov

Starting with a leucine (B10760876) dehydrogenase from Sporosarcina psychrophila (SpAmDH), which had modest activity, researchers have successfully engineered variants with significantly enhanced performance for synthesizing this compound from 1-hydroxybutan-2-one. frontiersin.orgnih.gov Through techniques like single-point saturation mutagenesis, improved variants were identified. nih.gov One engineered mutant, wh84, demonstrated over 99% conversion and >99% ee at a substrate concentration of 100 mM. frontiersin.org Even at a higher concentration of 200 mM, this variant achieved a 91% conversion, showcasing its potential for industrial application. frontiersin.org

Recently, a continuous flow process was developed using a co-immobilized system of the engineered AmDH variant wh84 and a glucose dehydrogenase for cofactor regeneration. nih.gov This system produced this compound with up to 99% conversion and 99% ee, achieving a space-time yield of up to 124.5 g L⁻¹ d⁻¹. nih.govresearchgate.net This continuous process demonstrates enhanced stability and reusability, highlighting the potential for sustainable and efficient large-scale production of chiral amino alcohols. nih.govresearchgate.net

The evolution of these enzymes can also be directed toward deracemization processes. acs.org A deracemization strategy combines two stereocomplementary enzymes. One enzyme selectively oxidizes the undesired (S)-enantiomer from a racemic mixture back to the ketone, while a second, enantiocomplementary enzyme reduces the ketone to the desired (R)-enantiomer, theoretically allowing for 100% yield and enantiopurity. mdpi.comacs.org

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the existing stereochemistry of the starting material to produce the target molecule, often reducing the number of synthetic steps and avoiding complex asymmetric reactions or resolutions. wikipedia.org

A common and efficient strategy for synthesizing this compound is the reduction of the naturally occurring amino acid, (S)-2-aminobutyric acid (L-aminobutyric acid). researchgate.netgoogle.com This method is attractive for large-scale production due to the availability and relatively low cost of the starting material. The reduction can be achieved using various methods, including catalytic hydrogenation.

One documented process involves dissolving (S)-2-aminobutyric acid in water, adjusting the pH to 1-5, and then performing hydrogenation using a supported metal catalyst, such as palladium on carbon (Pd/C), under hydrogen pressure (2-4 MPa) and elevated temperature (60-70°C). google.com This method can yield this compound with high purity (>99%) and a specific rotation of over +9.8°. google.com

Diastereoselective synthesis involves converting an achiral or racemic starting material into a chiral product by introducing a new stereocenter under the influence of an existing one. Chiral auxiliaries derived from (R)-(-)-2-aminobutan-1-ol have been used to create chiral N,N-dialkylhydrazines. researchgate.net These hydrazines can react with prochiral ketones to form hydrazones. The subsequent reduction of these hydrazones, for example with lithium aluminum hydride (LiAlH₄), can proceed with high diastereoselectivity, producing N,N,N'-trisubstituted hydrazines with diastereomeric excesses (d.e.) ranging from 43% to 100%. researchgate.net The chiral auxiliary can then be cleaved to yield the desired chiral amine product.

Resolution of Racemic 2-aminobutan-1-ol

Classical resolution of racemates remains a dominant method in industry for producing single-enantiomer compounds. vcu.edu This approach involves separating a 50/50 mixture of enantiomers, known as a racemate, into its individual components.

A widely used resolution technique is the formation of diastereomeric salts. pageplace.de This method involves reacting the racemic amine, 2-aminobutan-1-ol, with a single enantiomer of a chiral acid, known as a resolving agent. pageplace.de This reaction creates a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid, for example). Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. pageplace.degoogle.com

Mandelic Acid: Racemic mandelic acid can be resolved using D(-)-2-aminobutanol-(1) as the resolving agent. google.com The process involves reacting DL-mandelic acid with the chiral amine in a solvent, allowing the diastereomeric salt of D(-)-mandelic acid and D(-)-2-aminobutanol-(1) to crystallize selectively. google.com Conversely, chiral mandelic acid can be used to resolve racemic 2-aminobutan-1-ol. vcu.edugoogle.com The formation of a pair of less soluble enantiomeric salts, (+)-2-amino-1-butanol-(+)-mandelic acid and (-)-2-amino-1-butanol-(-)-mandelic acid, allows for their preferential crystallization and separation. google.com

Tartaric Acid Derivatives: L-(+)-tartaric acid is a common resolving agent for racemic 2-aminobutan-1-ol. google.comgoogle.com In one patented method, reacting racemic 2-aminobutanol with L-(+)-tartaric acid in an anhydrous ethanol (B145695) or methanol (B129727) solution leads to the crystallization of the d-2-amino-1-butanol-L-(+)-tartrate salt. google.com After separation, the free d-2-amino-1-butanol can be liberated by treatment with a base like calcium hydroxide. google.com Another method describes dissolving L-(+)-tartaric acid in water, adding the racemic amine, and allowing the S-(+)-2-aminobutanol-L-(+)-tartrate salt to crystallize over 20-30 hours. google.com

Dibenzoyl-L-tartaric acid is another effective resolving agent for various racemic amines. researchgate.netottokemi.com The principle remains the same: the formation of diastereomeric salts with different solubilities enables their separation by crystallization. researchgate.net

The efficiency of resolution via diastereomeric salt formation is influenced by several factors, including the choice of resolving agent, solvent, temperature, and concentration. pageplace.degoogle.com

Interactive Data Table: Biocatalytic Synthesis of this compound

| Biocatalyst (Enzyme) | Precursor | Conversion Rate (%) | Enantiomeric Excess (ee %) | Reference |

| MicroAmDH | 1-hydroxybutan-2-one | 91.5 | - | frontiersin.org |

| MsmeAmDH | 1-hydroxybutan-2-one | 57.6 | - | frontiersin.org |

| AmDH-M0 | 1-hydroxybutan-2-one | 91 | >99 | frontiersin.org |

| Engineered SpAmDH (wh84) | 1-hydroxybutan-2-one | >99 | >99 | frontiersin.org |

| Co-immobilized wh84/GDH | 1-hydroxybutan-2-one | up to 99 | 99 | nih.gov |

Chromatographic Enantioseparation Techniques

Chromatographic methods are pivotal for the separation of enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques employed for the analytical and preparative separation of chiral compounds like this compound.

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely used method for separating enantiomers. csfarmacie.cz These CSPs create a chiral environment where the enantiomers of a racemic compound exhibit different affinities, leading to their separation.

For the separation of amino alcohols like 2-aminobutan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. csfarmacie.cz Derivatives of these polymers, especially carbamate (B1207046) derivatives, have shown excellent chiral recognition capabilities. The interaction between the chiral analyte and the CSP is influenced by the structure of the analyte and the specific polysaccharide derivative used.

Cyclodextrin-based CSPs are another important class. Cyclodextrins are cyclic oligosaccharides that can include guest molecules in their hydrophobic cavity. sigmaaldrich.com For chiral recognition, derivatized cyclodextrins are necessary. The separation mechanism involves the formation of temporary diastereomeric complexes between the cyclodextrin (B1172386) host and the enantiomeric guest molecules. The stability of these complexes differs for each enantiomer, allowing for their separation. For instance, sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used as a chiral mobile phase additive for the separation of enantiomers on an achiral column. researchgate.net

A study on the stereochemistry of ethambutol (B1671381) described the separation of the enantiomers of 2-aminobutan-1-ol as their perbenzoyl derivatives using Pirkle π-interaction chiral stationary phases. researchgate.net This highlights the importance of derivatization to enhance chiral recognition and achieve successful separation. Another approach involves using new phenylglycinol- and leucinol-derived CSPs for the separation of various chiral compounds. nih.gov

The choice of mobile phase is also critical for achieving optimal separation. In reversed-phase, normal-phase, and polar organic modes, various organic modifiers such as methanol, ethanol, acetonitrile, and tetrahydrofuran (B95107) are used to fine-tune the selectivity and resolution of the separation. csfarmacie.cz

Table 1: Examples of HPLC Chiral Stationary Phases and Conditions

| Chiral Stationary Phase/Selector | Analyte Form | Mobile Phase Example | Reference |

| Pirkle π-interaction CSP | Perbenzoyl derivative of 2-aminobutan-1-ol | Not specified | researchgate.net |

| Sulfobutylether-β-cyclodextrin (SBE-β-CD) (as mobile phase additive) | (R)- and (S)-amlodipine | Methanol-water with SBE-β-CD and PEG-20000 | researchgate.net |

| Astec Chirobiotic T | (R)- and (S)-aminobutyric acid | Water/methanol/formic acid | rsc.org |

| Polysaccharide-based CSPs (e.g., cellulose, amylose derivatives) | General chiral compounds | Varies (hexane, ethanol, acetonitrile, etc.) | csfarmacie.cz |

Gas chromatography (GC) with chiral stationary phases (CSPs) is a powerful technique for the separation of volatile chiral compounds. researchgate.net For the analysis of amino alcohols like 2-aminobutan-1-ol, derivatization is often necessary to increase volatility and improve separation.

Cyclodextrin-based CSPs are commonly used in chiral GC. sigmaaldrich.com These are typically derivatives of α-, β-, or γ-cyclodextrins coated onto a polysiloxane backbone. The size of the cyclodextrin cavity and the nature of the derivative determine the enantioselectivity for a given analyte. sigmaaldrich.com For example, permethylated β-cyclodextrin phases are effective for separating a wide range of chiral compounds. sigmaaldrich.com

A notable development in this area is the synthesis and use of chiral ionic liquids as stationary phases. For instance, (R)-N,N,N-trimethyl-2-aminobutanol-bis(trifluoromethanesulfon)imidate has been synthesized and used as a chiral ionic liquid stationary phase. nih.govresearchgate.net The incorporation of single-walled carbon nanotubes into these chiral ionic liquid phases has been shown to improve the enantioselectivity and extend the application range of such GC separations. nih.gov

The separation mechanism in chiral GC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. researchgate.net

Table 2: Examples of GC Chiral Stationary Phases

| Chiral Stationary Phase | Key Features | Application Example | Reference |

| Permethylated β-cyclodextrin | General purpose for a wide range of chiral compounds | Saturated and unsaturated compounds, alcohols, acids | sigmaaldrich.com |

| (R)-N,N,N-trimethyl-2-aminobutanol-bis(trifluoromethanesulfon)imidate | Chiral ionic liquid stationary phase | Alcohols, diols, sulfoxides, epoxides | nih.govresearchgate.net |

| Chiral ionic liquid with single-walled carbon nanotubes | Improved enantioselectivity | Broadened application range for chiral separations | nih.gov |

Novel Synthetic Routes and Process Intensification

Recent research has focused on developing more efficient, sustainable, and intensified processes for the synthesis of this compound and its derivatives. These novel approaches aim to reduce waste, improve yields, and lower the environmental impact of the manufacturing process.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. While direct microwave-assisted synthesis of this compound is not widely reported, the synthesis of its derivatives has been explored.

For instance, microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds and other complex molecules, often leading to significant improvements in reaction efficiency. beilstein-journals.orgbeilstein-journals.org One study reports the diastereoselective synthesis of racemic and enantiopure 3-aryl-5-ethyl-1,4,2-oxazaphosphorines using imines derived from (R)-(−)-2-aminobutan-1-ol. researchgate.net Another study details the microwave-assisted synthesis of pyrrole (B145914) derivatives from 2-amino acid-derived enamines, showing a significant increase in yield compared to conventional heating. mdpi.com These examples demonstrate the potential of microwave technology to be applied to the synthesis of derivatives of this compound, potentially offering faster and more efficient routes.

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch production methods, including improved safety, better heat and mass transfer, and the potential for automation and process intensification. bohrium.comijnc.ir

A significant advancement in the production of this compound is the use of a continuous flow process utilizing co-immobilized enzymes. hep.com.cnresearchgate.net In this system, amine dehydrogenase (AmDH) and glucose dehydrogenase (GDH) are co-immobilized in a packed bed reactor. The reductive amination of 1-hydroxybutan-2-one is carried out in this reactor, producing this compound with high conversion (up to 99%) and excellent enantiomeric excess (99% ee). hep.com.cnresearchgate.net This biocatalytic approach in a continuous flow setup showcases a highly efficient and sustainable method for producing this chiral amino alcohol, achieving space-time yields of up to 124.5 g L⁻¹ d⁻¹. hep.com.cnresearchgate.net

The use of flow chemistry can also be extended to other synthetic steps. For example, a continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti-epilepsy and anti-tuberculosis drugs, including this compound, has been reported. rsc.org

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. ijnc.irijnc.ir This involves the use of renewable feedstocks, less hazardous reagents, and more efficient catalytic processes. jddhs.com

A prominent green approach for synthesizing this compound is through biocatalysis. The reductive amination by amine dehydrogenases is considered a green and sustainable process as it produces only water as a byproduct. bohrium.com The use of immobilized enzymes, as seen in the continuous flow synthesis, aligns with green chemistry principles by allowing for enzyme recycling and reducing waste. hep.com.cnresearchgate.net

Another sustainable strategy involves the chemo-enzymatic synthesis of (S,S)-2,2′-(ethylenediamino)dibutan-1-ol, a derivative of this compound. This method uses a lipase-catalyzed enantioselective acylation as a key resolution step. researchgate.net

Furthermore, a green route for the post-treatment of (S)-2-amino-1-butanol-l-tartrate, a diastereomeric salt formed during enantioseparation, has been developed using bipolar membrane electrodialysis (BMED). acs.orgresearchgate.net This process uses electricity to convert the salt back to this compound, avoiding the use of chemical reagents like NaOH and thus reducing waste. acs.org

The direct catalytic hydrogenation of (S)-2-aminobutyric acid to this compound is another area of interest. google.com While challenging, developing an efficient catalyst for this one-step method would offer a more atom-economical and simpler route compared to multi-step processes. google.com

Table 3: Comparison of Novel Synthetic Approaches

| Synthetic Approach | Key Advantages | Example Application | Reference(s) |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Synthesis of (R)-(-)-2-aminobutan-1-ol derivatives | researchgate.net |

| Flow Chemistry | Enhanced safety, better control, process intensification | Continuous biocatalytic production of this compound | hep.com.cnresearchgate.net |

| Green Chemistry (Biocatalysis) | High selectivity, mild conditions, reduced waste | Reductive amination using amine dehydrogenases | bohrium.com |

| Green Chemistry (Electrodialysis) | Avoids chemical reagents, sustainable post-treatment | Conversion of diastereomeric salt to this compound | acs.orgresearchgate.net |

Chemical Transformations and Derivatization of S 2 Aminobutan 1 Ol

N-Alkylation and Acylation Reactions

The nucleophilic nature of the primary amino group in (S)-2-aminobutan-1-ol makes it a common site for alkylation and acylation reactions. These transformations are fundamental in peptide synthesis and for the introduction of various functionalities to the molecule.

The protection of the amino group is a crucial step in the multistep synthesis of complex molecules to prevent its unwanted reactions. The carbobenzoxy (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal by catalytic hydrogenation. The reaction of this compound with benzyl (B1604629) chloroformate in the presence of a base, such as sodium carbonate, in a mixed solvent system like dioxane and water, yields the corresponding N-Cbz derivative. This reaction proceeds selectively at the more nucleophilic amino group.

The general reaction for the formation of the N-Cbz derivative is as follows:

This compound + Benzyl chloroformate --(Base)--> (S)-N-Carbobenzoxy-2-aminobutan-1-ol

A typical procedure involves dissolving this compound in a mixture of dioxane and water, followed by the addition of sodium carbonate. Benzyl chloroformate is then added, and the reaction mixture is stirred to completion. The N-Cbz protected product can then be isolated and purified. While alcohols can also react with benzyl chloroformate, the resulting carbonate esters are often unstable and can decompose upon workup, which simplifies the isolation of the desired N-Cbz-amino alcohol.

Table 1: Representative Reaction Conditions for N-Carbobenzoxy Protection

| Reactant | Reagent | Base | Solvent | Temperature | Product |

| This compound | Benzyl chloroformate | Sodium Carbonate | Dioxane/Water | Room Temperature | (S)-N-Carbobenzoxy-2-aminobutan-1-ol |

N-acylation of this compound with acyl chlorides or anhydrides is a common method for the synthesis of amides. For instance, the reaction with cinnamoyl chloride introduces the cinnamoyl group, a moiety of interest in various biologically active compounds. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The synthesis of N-cinnamoyl-(S)-2-aminobutan-1-ol can be achieved by reacting this compound with cinnamoyl chloride. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond. The choice of solvent and base is crucial for optimizing the reaction conditions and yield.

Table 2: General Scheme for N-Cinnamoyl Derivatization

| Reactant | Reagent | Base | Solvent | Product |

| This compound | Cinnamoyl Chloride | Triethylamine or Pyridine | Dichloromethane or THF | N-((S)-1-hydroxybutan-2-yl)cinnamamide |

The selective functionalization of either the amino or the hydroxyl group in this compound is a key challenge and a testament to the versatility of this compound. The inherent difference in nucleophilicity between the nitrogen of the amine and the oxygen of the alcohol allows for chemoselective reactions. Generally, the amino group is more nucleophilic than the hydroxyl group under neutral or basic conditions, leading to preferential N-acylation and N-alkylation.

To achieve selective O-functionalization, the more reactive amino group must first be protected. Common protecting groups for amines, such as the aforementioned Cbz group or the tert-butyloxycarbonyl (Boc) group, can be employed. Once the amine is protected, the hydroxyl group can undergo reactions like esterification or etherification.

Conversely, to react the amino group while leaving the hydroxyl group untouched, reactions are typically performed under conditions that favor N-acylation, as described in the preceding sections. The choice of reagents and reaction conditions, such as pH, can be fine-tuned to achieve high selectivity. For instance, N-acylation is often carried out under basic conditions, while O-acylation can be favored under acidic conditions where the amino group is protonated and thus non-nucleophilic.

Reactions Involving the Hydroxyl Group

While the amino group is generally more reactive, the primary hydroxyl group of this compound can also be a site for various chemical transformations, typically after the protection of the amino group.

Esterification: The hydroxyl group can be acylated to form esters. This is usually achieved by reacting the N-protected this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a catalyst. For example, O-acetylation can be performed using acetic anhydride. A notable method for the chemoselective O-acylation of unprotected amino alcohols involves carrying out the reaction under strongly acidic conditions, such as in trifluoroacetic acid. In this medium, the amino group is protonated and rendered non-nucleophilic, allowing the acylating agent to react selectively with the hydroxyl group.

Table 3: Representative Esterification Reaction

| Reactant | Reagent | Conditions | Product |

| This compound | Acetic Anhydride | Acidic medium (e.g., HClO₄ in acetic acid) | (S)-2-aminobutyl acetate |

Etherification: The formation of ethers from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this reaction to be successful with this compound, the amino group must be protected beforehand to prevent it from reacting with the alkyl halide. The alkoxide is typically formed using a strong base like sodium hydride.

The primary hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The selective oxidation of the alcohol in the presence of the amine group can be challenging but is achievable with specific reagents.

Mild oxidizing agents, such as those used in the Swern or Dess-Martin periodinane oxidations, can convert the primary alcohol to an aldehyde, yielding (S)-2-aminobutanal. These reactions are typically carried out under anhydrous conditions to prevent over-oxidation to the carboxylic acid. More recently, catalytic systems, such as those employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant, have been shown to be highly effective for the chemoselective oxidation of alcohols in the presence of amines.

Stronger oxidizing agents, or carrying out the oxidation in the presence of water, will typically lead to the formation of the corresponding carboxylic acid, (S)-2-aminobutanoic acid.

Table 4: Oxidation Products of this compound

| Starting Material | Reagent/Conditions | Product |

| This compound | Mild oxidation (e.g., Swern, Dess-Martin, TEMPO) | (S)-2-aminobutanal |

| This compound | Strong oxidation (e.g., KMnO₄, Jones reagent) | (S)-2-aminobutanoic acid |

Ring-Opening Reactions for Derivative Synthesis

The nucleophilic character of the primary amine in this compound makes it an excellent reagent for the ring-opening of strained cyclic compounds, particularly epoxides. This reaction, known as aminolysis, is a direct and efficient method for the synthesis of β-amino alcohols, which are significant structural motifs in many biologically active molecules and pharmaceutical agents tandfonline.com. The reaction involves the nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

The regioselectivity of the epoxide ring-opening is a crucial aspect of the synthesis, especially with unsymmetrical epoxides. Generally, the reaction follows an SN2 mechanism, where the amine attacks the sterically less hindered carbon atom researchgate.net. However, in the case of epoxides bearing an activating group (like a phenyl ring in styrene (B11656) oxide), the attack may preferentially occur at the more substituted benzylic carbon due to electronic effects that stabilize the partial positive charge in the transition state scielo.org.mx. The reaction conditions, including the presence or absence of a catalyst, can also influence the regioselectivity ucdavis.edugrowingscience.com. For instance, various Lewis acids have been employed to catalyze the ring-opening of epoxides with amines, often enhancing both the reaction rate and selectivity organic-chemistry.org.

The reaction is also stereospecific. The SN2 attack proceeds with an inversion of configuration at the electrophilic carbon center of the epoxide researchgate.net. When a chiral amine like this compound is used, its stereocenter remains unchanged, and the reaction results in the formation of a diastereomeric product with at least two defined chiral centers. A prominent example of this application is in the synthesis of the antituberculosis drug, (S,S)-ethambutol, where this compound serves as the key chiral precursor nih.gov.

| Epoxide Substrate | Amine | Product(s) | Key Findings |

| Cyclohexene oxide | Aniline | trans-2-(phenylamino)cyclohexan-1-ol | Demonstrates the trans-diaxial ring opening characteristic of an SN2 reaction, confirming the stereospecificity. growingscience.com |

| Styrene oxide | Aniline | 2-phenylamino-2-phenylethanol (Major) + 2-phenylamino-1-phenylethanol (Minor) | Nucleophilic attack occurs preferentially at the benzylic carbon, illustrating electronically influenced regioselectivity. scielo.org.mx |

| Propylene oxide | Benzylamine | 1-(benzylamino)propan-2-ol (Major) + 2-(benzylamino)propan-1-ol (Minor) | Attack occurs primarily at the less sterically hindered carbon, which is typical for aliphatic epoxides. scielo.org.mx |

| (R)-Styrene oxide | This compound | (1R,2'S)- and (2R,2'S)-diastereomers of 2-((1-hydroxybutan-2-yl)amino)-1-phenylethanol | A representative reaction illustrating the formation of diastereomers from chiral substrates. The inherent stereochemistry of both reactants controls the product's absolute configuration. |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials wikipedia.org. These reactions are valued for their high atom economy, convergence, and ability to rapidly generate molecular complexity, making them powerful tools in combinatorial chemistry and drug discovery organic-chemistry.org.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative wikipedia.orgorganic-chemistry.org. The primary amine is a crucial component in the initial step of the Ugi reaction, where it condenses with the carbonyl compound to form an imine intermediate wikipedia.org. Chiral primary amines, such as this compound, can be employed in Ugi reactions to introduce a stereocenter into the final product, thereby enabling the asymmetric synthesis of complex peptide-like structures.

Another important MCR is the Passerini three-component reaction (P-3CR), which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide wikipedia.orgorganic-chemistry.org. While the Passerini reaction does not directly involve an amine component, derivatives of amino alcohols can be utilized. For example, a structurally similar chiral amino alcohol, (S)-2-amino-1-pentanol, has been used in a one-pot oxidation/Passerini reaction sequence to synthesize a chiral isocyanide, which was subsequently employed in an Ugi-type reaction nih.gov. This highlights the utility of chiral amino alcohols as synthons for components used in MCRs.

The incorporation of this compound or its derivatives into MCRs allows for the creation of diverse and stereochemically rich molecular scaffolds. The presence of the hydroxyl group in addition to the amine offers potential for post-MCR modifications, such as intramolecular cyclizations, to generate novel heterocyclic systems dokumen.pub.

| MCR Type | Aldehyde/Ketone | Amine Component | Carboxylic Acid | Isocyanide | Representative Product Structure |

| Ugi 4-Component Reaction | Benzaldehyde | This compound | Acetic acid | tert-Butyl isocyanide | (S)-2-(acetylamino)-N-(tert-butyl)-N-(1-hydroxybutan-2-yl)-2-phenylacetamide |

| Ugi 4-Component Reaction | Isobutyraldehyde | This compound | Benzoic acid | Cyclohexyl isocyanide | (S)-N-(cyclohexyl)-N-(1-hydroxybutan-2-yl)-2-(benzamido)-3-methylbutanamide |

| Passerini-type (Isocyanide synthesis) | N/A (Oxidation of alcohol) | (S)-2-amino-1-pentanol (as precursor) | N/A | N/A | Chiral isocyanide used in subsequent Ugi reaction. nih.gov |

Stereochemical Control and Retention During Transformations

The stereochemical integrity of the chiral center at the C2 position is a defining feature of this compound's utility in asymmetric synthesis. In the majority of its chemical transformations, this stereocenter does not directly participate in bond-breaking or bond-forming events and, as a result, its (S)-configuration is retained. This allows the compound to act as a reliable source of chirality, influencing the stereochemical outcome of reactions at other sites in the molecule or in other reactants.

This principle of stereochemical retention is fundamental to its role as a chiral building block nih.gov. For instance, when the primary alcohol is oxidized to an aldehyde or carboxylic acid, or when the primary amine is acylated or alkylated, the stereochemistry at C2 remains unaffected. This stability is crucial for multi-step syntheses where the chirality introduced at the beginning must be preserved through to the final product.

In reactions where new stereocenters are formed, such as the ring-opening of epoxides, this compound exerts substrate-controlled stereoselectivity. The reaction of the chiral amine with a racemic or prochiral substrate leads to the formation of diastereomers. The pre-existing stereocenter on the aminobutanol (B45853) directs the approach of the reactants, often resulting in a preferential formation of one diastereomer over the other.

The stereochemical outcome of the epoxide aminolysis is a classic example. The reaction between this compound and a chiral epoxide like (R)-styrene oxide will produce two diastereomeric products, (1R, 2'S) and (2R, 2'S). The formation of these products occurs via nucleophilic attack at either the C1 or C2 carbon of the epoxide, each with inversion of configuration at the point of attack, while the (S)-configuration of the aminobutanol is retained. The energetic difference between the diastereomeric transition states determines the ratio of the products formed. This control over the creation of new stereocenters, dictated by the inherent chirality of this compound, is a cornerstone of its application in asymmetric synthesis. The stereospecific nature of the SN2 reaction ensures that the stereochemical information from both the chiral amine and the chiral substrate is effectively transferred to the product molecule researchgate.net.

Advanced Characterization and Spectroscopic Analysis

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are uniquely sensitive to the stereochemistry of a molecule and are fundamental in confirming the absolute configuration of compounds like (S)-2-aminobutan-1-ol.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgwikipedia.org For this compound, the specific rotation is a key identifying property. It is typically measured at the sodium D-line (589 nm) and is reported as [α]20/D +10° (neat). sigmaaldrich.com The positive sign indicates that it is dextrorotary, rotating the plane of polarized light to the right. An ORD curve provides more extensive information than a single rotation measurement, showing how the rotation changes with wavelength, which can reveal characteristic patterns known as Cotton effects, especially near an absorption band. libretexts.orgamrita.edu

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. hiroshima-u.ac.jp A CD spectrum plots this difference in absorption against wavelength. For amino alcohols like this compound, the n → σ* transition of the amino group and the hydroxyl group chromophores contribute to the CD spectrum in the vacuum ultraviolet (VUV) region. researchgate.net The sign and magnitude of the Cotton effects observed in the CD spectrum are directly related to the absolute configuration of the stereocenter. researchgate.netrsc.org Experimental studies on the four stereoisomers of related compounds have utilized electronic circular dichroism spectra in conjunction with quantum chemical calculations to establish their absolute configurations. researchgate.net

Vibrational Circular Dichroism (VCD) extends the principles of CD to the infrared region of the spectrum, measuring the differential absorption of left and right circularly polarized IR radiation for vibrational transitions. nih.govrsc.org VCD is exceptionally sensitive to the conformation and absolute configuration of chiral molecules in solution. chemrxiv.orgarxiv.org For a relatively small and flexible molecule like this compound, the VCD spectrum would reveal characteristic bands corresponding to the stretching and bending modes of its chiral core, including the C-H, O-H, N-H, and C-N bonds. By comparing the experimental VCD spectrum with spectra predicted by density functional theory (DFT) calculations for the (S)-enantiomer, an unambiguous assignment of the absolute configuration can be achieved. nih.gov This technique is powerful because it provides a detailed fingerprint of the molecule's stereochemical identity. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. While standard NMR can confirm the connectivity of atoms, specialized techniques are required to determine stereochemistry.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule. The number of signals, their chemical shifts, splitting patterns (for ¹H NMR), and integration values correspond to the molecule's basic structure. chemicalbook.com

¹H NMR Data for this compound (in CDCl₃)

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂OH (Ha) | 3.57 | dd |

| -CH₂OH (Hb) | 3.28 | dd |

| -CH(NH₂) | 2.73 | m |

| -CH₂CH₃ | 1.44 / 1.29 | m |

| -CH₃ | 0.94 | t |

Data sourced from publicly available spectra and may vary slightly based on solvent and concentration. chemicalbook.com

¹³C NMR Data for this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| -CH₂OH | 66.0 |

| -CH(NH₂) | 56.5 |

| -CH₂CH₃ | 25.5 |

| -CH₃ | 11.2 |

Data sourced from publicly available spectra. chemicalbook.com

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity by showing correlations between protons (COSY) or between protons and carbons over two or three bonds (HMBC). nii.ac.jp

To determine the enantiomeric purity or assign the absolute configuration of this compound using NMR, chiral derivatizing agents (CDAs) are employed. mdpi.com These are enantiomerically pure reagents that react with both enantiomers of a racemic or enantiomerically enriched sample to form a pair of diastereomers. semmelweis.hu Since diastereomers have different physical properties, their NMR signals are distinct. researchgate.net

For this compound, the amino or hydroxyl group can be reacted with a CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or other chiral acids. nih.gov The resulting diastereomeric esters or amides will exhibit separate signals in the ¹H or ¹⁹F NMR spectra, particularly for protons near the newly formed diastereomeric center. The integration of these distinct signals allows for the precise quantification of the enantiomeric excess (ee). researchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of a compound, elucidating its structure, and assessing its purity. massspeclab.com

For this compound, electron ionization (EI) mass spectrometry typically results in the fragmentation of the molecule. The fragmentation pattern serves as a molecular fingerprint that can confirm the compound's structure. nist.gov The molecular ion peak [M]⁺ at m/z = 89 would confirm the molecular formula C₄H₁₁NO. A prominent peak is often observed at m/z = 58, resulting from the alpha-cleavage adjacent to the amino group, which is a characteristic fragmentation for amino alcohols. nih.gov

Characteristic Mass Spectrometry Fragmentation for 2-Aminobutan-1-ol (B80463)

| m/z | Proposed Fragment Identity | Relative Intensity |

|---|---|---|

| 89 | [C₄H₁₁NO]⁺ (Molecular Ion) | Low |

| 58 | [CH(NH₂)CH₂OH]⁺ | High |

| 41 | [C₃H₅]⁺ | Medium |

| 30 | [CH₂NH₂]⁺ | Low |

Fragmentation patterns are consistent for both enantiomers. nist.govnih.gov

For purity assessment, MS is often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). pacificbiolabs.com This allows for the separation of this compound from any impurities before they enter the mass spectrometer. By analyzing the mass spectra of any co-eluting or separately eluting peaks, impurities can be identified and quantified. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and any impurities. massspeclab.comnih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for the three-dimensional structural elucidation of crystalline solids, providing precise atomic coordinates. nih.govspringernature.com For chiral molecules such as this compound, this technique is particularly powerful as it can unambiguously determine the absolute configuration of stereogenic centers. nih.govwikipedia.org The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or anomalous scattering), which occurs when the X-ray radiation frequency is close to the natural absorption frequency of an atom in the crystal. mit.eduthieme-connect.de This effect causes a phase shift in the scattered X-rays, leading to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). mit.edu By analyzing these intensity differences, the absolute spatial arrangement of the atoms can be established, allowing for the unequivocal assignment of the R or S configuration at the chiral center. wikipedia.org

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal packing of molecules containing this compound is heavily influenced by hydrogen bonding, facilitated by its primary amine (-NH₂) and hydroxyl (-OH) functional groups. nih.gov These groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive and often complex supramolecular architectures. The analysis of these networks is crucial for understanding the solid-state properties of the compound.

A study on the salts of amino alcohols with quinaldinic acid also highlights these interactions. nih.gov In the case of the (2a1bOHH)quin salt, which contains the protonated form of 2-amino-1-butanol, the crystal structure is characterized by the presence of NH₃⁺···⁻OOC heterosynthons, a common and robust interaction pattern. nih.gov

The specific geometries of these hydrogen bonds, including donor-acceptor distances and angles, dictate the packing efficiency and the resulting crystalline framework.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|---|

| O31 | H31 | O21 | 0.80 | 1.66 | 2.393 | 152 |

| O51 | H51 | O11 | 0.83 | 1.74 | 2.562 | 174 |

| N44 | H44B | O11 | 0.89 | 2.10 | 2.950 | 159 |

| O41 | H41 | O1(i) | 0.86 | 1.93 | 2.726 | 154 |

| O1 | H1A | O51 | 0.84 | 1.93 | 2.669 | 146 |

Computational Chemistry and Theoretical Studies of S 2 Aminobutan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (S)-2-aminobutan-1-ol, DFT calculations would be crucial in understanding its fundamental chemical properties.

Electronic Structure and Reactivity Predictions

DFT calculations could predict a range of electronic properties of this compound. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are fundamental in predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Provides insight into the molecule's polarity. |

| Mulliken Atomic Charges | - | Identifies partial charges on individual atoms. |

Conformational Analysis and Energy Landscapes

The flexible nature of this compound, due to the rotation around its single bonds, gives rise to multiple possible conformations. DFT calculations can be employed to perform a systematic conformational analysis to identify the most stable conformers and to construct a potential energy landscape. This information is vital for understanding how the molecule's shape influences its physical properties and biological activity. Intramolecular hydrogen bonding between the amino and hydroxyl groups is expected to play a significant role in stabilizing certain conformations. A study on other amino alcohols has highlighted the importance of such interactions in determining conformational preferences.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations of this compound could provide a dynamic picture of its behavior in various environments.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent molecules. MD simulations can explicitly model the interactions between the solute and solvent, providing insights into how different solvents (e.g., water, ethanol) affect the conformational equilibrium and the accessibility of reactive sites. For instance, in a protic solvent, the hydrogen bonding network with the solvent would compete with intramolecular hydrogen bonds, potentially altering the preferred conformation.

Ligand-Receptor Interactions in Catalysis or Biological Systems

This compound and its derivatives are used as chiral ligands in asymmetric catalysis and are building blocks for pharmaceuticals. MD simulations are a powerful tool to study the interactions between these molecules and their target receptors, such as enzymes or metal catalysts. These simulations can reveal the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the binding free energy, which are crucial for understanding the mechanism of action and for the rational design of more effective catalysts or drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models could be developed to predict their activity in a particular biological system, for example, as enzyme inhibitors or receptor agonists.

To build a QSAR model, a dataset of this compound derivatives with their measured biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to develop a mathematical equation that correlates the descriptors with the biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the optimization of lead compounds in drug discovery.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. jstar-research.com These theoretical predictions are crucial for structural elucidation, understanding molecular vibrations, and interpreting complex experimental spectra. scholaris.canih.gov Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to forecast Nuclear Magnetic Resonance (NMR) chemical shifts, as well as infrared (IR) and Raman vibrational frequencies. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a vital area of computational spectroscopy that aids in the structural assignment of organic molecules. scholaris.ca Theoretical calculations, particularly those using DFT, can achieve high accuracy in predicting these shifts. nih.gov The accuracy of these predictions depends on several factors, including the chosen functional, the basis set, and the inclusion of solvent effects in the computational model. researchgate.net For instance, studies have shown that with appropriate methods, the mean absolute error (MAE) for ¹H NMR predictions can be less than 0.2 ppm and for ¹³C NMR, less than 2 ppm. nih.gov More advanced approaches, such as machine learning and deep learning algorithms trained on large datasets of experimental spectra, have also emerged as highly accurate methods for chemical shift prediction. scholaris.canih.gov

For this compound, theoretical calculations would involve first optimizing the molecule's 3D geometry. Following this, NMR shielding tensors are calculated and then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This table is for illustrative purposes, showing representative values based on computational prediction principles for similar structures.

| Atom Name | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | CH₂OH | - | ~65-70 |

| H1', H1'' | CH₂OH | ~3.4-3.6 | - |

| C2 | CHNH₂ | - | ~55-60 |

| H2 | CHNH₂ | ~2.8-3.1 | - |

| C3 | CH₂CH₃ | - | ~25-30 |

| H3', H3'' | CH₂CH₃ | ~1.3-1.5 | - |

| C4 | CH₃ | - | ~10-15 |

| H4 | CH₃ | ~0.9-1.0 | - |

| - | NH₂ | ~1.5-2.5 (broad) | - |

| - | OH | ~2.0-3.0 (broad) | - |

Vibrational (IR and Raman) Spectroscopy Prediction

Theoretical calculations are also extensively used to predict the vibrational spectra (IR and Raman) of molecules. nih.govscm.com These computations typically start with a geometry optimization to find the molecule's lowest energy conformation. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). scm.comsmu.edu Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective motion of atoms for each vibration. smu.edu

The calculated harmonic frequencies are often systematically higher than experimental values. To improve accuracy, they are commonly multiplied by empirical scaling factors or by using more computationally intensive anharmonic calculations. researchgate.netfrontiersin.org The intensities of IR absorptions are predicted from the changes in the molecule's dipole moment during a vibration, while Raman intensities are determined by changes in its polarizability. scm.com

For this compound, key predicted vibrational modes would include stretching and bending of the O-H, N-H, C-H, C-O, C-N, and C-C bonds. msu.edumsu.eduresearchgate.net

Table 2: Hypothetical Predicted Major Vibrational Frequencies for this compound. This table is for illustrative purposes, showing representative frequency ranges for key functional groups based on computational methods.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| O-H Stretch | Alcohol | 3300-3500 | Strong, Broad | Weak |

| N-H Stretch (asymmetric) | Amine | 3350-3450 | Medium | Medium |

| N-H Stretch (symmetric) | Amine | 3280-3380 | Medium | Medium |

| C-H Stretch (sp³) | Alkyl | 2850-3000 | Strong | Strong |

| N-H Bend (scissoring) | Amine | 1580-1650 | Medium-Strong | Weak |

| C-H Bend | Alkyl | 1350-1470 | Medium | Medium |

| C-O Stretch | Primary Alcohol | 1050-1150 | Strong | Weak |

| C-N Stretch | Aliphatic Amine | 1000-1250 | Medium | Medium |

| C-C Stretch | Alkyl | 800-1200 | Weak | Medium |

Q & A

Q. What are the standard synthetic routes for (S)-2-aminobutan-1-ol in laboratory settings?

this compound is synthesized via:

- Schiff base hydrogenation : Reacting this compound with benzaldehyde forms a Schiff base [(S)-2-(N-benzylideneamino)butan-1-ol], which undergoes catalytic hydrogenation (10% Pd/C, methanol, H₂) to yield the target compound with ~96% isolated yield .

- Direct benzylation : Using benzyl bromide and Na₂CO₃ in boiling toluene produces (S)-2-(N-benzylamino)butan-1-ol (87% yield) .

- Reduction of ketones : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces 2-aminobutan-1-one in tetrahydrofuran (THF) under controlled temperatures .

Key Considerations :

- Solvent choice (e.g., toluene for Schiff base formation) and catalyst loading impact reaction efficiency.

- Chiral purity is maintained by using enantiomerically pure starting materials .

Q. How can continuous flow biocatalysis enhance the synthesis of this compound?

A packed-bed reactor (PBR) with co-immobilized amine dehydrogenase (AmDH wh84) and glucose dehydrogenase (GDH) enables:

- Co-factor recycling : GDH regenerates NADH, achieving 97.1% conversion of 1-hydroxybutan-2-one to this compound .

- Scalability : Continuous flow outperforms batch processes with a 3.5× higher space-time yield (27.8 g/L/day) .

- Sustainability : Water is the sole by-product, aligning with green chemistry principles .

Methodological Comparison :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Conversion Rate | 85% | 97.1% |

| Space-Time Yield | 8 g/L/day | 27.8 g/L/day |

| Enantioselectivity | Moderate | High (ee >99%) |

Q. How do impurities in the Schiff base intermediate affect catalytic hydrogenation efficiency?

Contaminants (e.g., unreacted benzaldehyde or water) reduce catalyst activity and enantioselectivity.

- Optimal Purity : BDAB (Schiff base) synthesized in toluene at 50°C with a 1% benzaldehyde excess minimizes side reactions (e.g., debenzylation to toluene) .

- Catalyst Poisoning : Moisture deactivates Pd/C; thus, anhydrous methanol and inert atmospheres are critical .

Troubleshooting :

- Use molecular sieves to absorb residual water.

- Monitor reaction progress via TLC or GC-MS to detect by-products early .

Q. How can researchers resolve contradictions in enantioselectivity data during synthesis?

Discrepancies arise from:

- Solvent Polarity : Polar solvents (e.g., methanol) may reduce enantioselectivity by disrupting chiral recognition.

- Catalyst-Substrate Ratio : Lower Pd/C loading (5 wt%) improves selectivity by minimizing non-specific interactions .

Resolution Strategies :

- Compare batch vs. flow systems to isolate variables (e.g., mass transfer limitations).

- Use chiral additives (e.g., tartaric acid) to stabilize transition states .

Data Contradictions and Analysis

- Reduction Efficiency : NaBH₄ yields lower enantioselectivity (~85% ee) than LiAlH₄ (~95% ee) due to differing transition-state stabilization .

- Hydrogenation Pressure : Higher H₂ pressure (5 bar) accelerates reaction but risks over-reduction to butylamine. Optimal pressure is 1–3 bar .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.